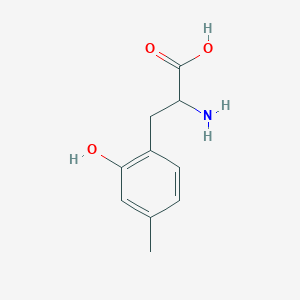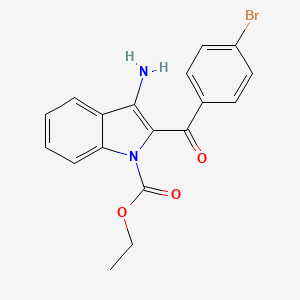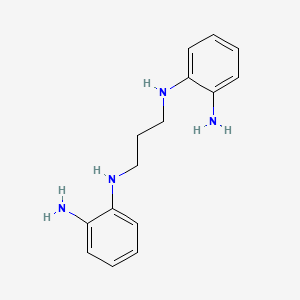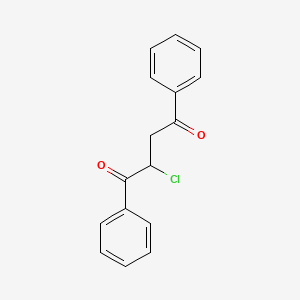![molecular formula C46H73NNaO10P B15074403 Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate CAS No. 474967-17-4](/img/structure/B15074403.png)
Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20:4 PS, 1,2-diarachidonoyl-sn-glycero-3-phospho-L-serine (sodium salt), chloroform is a sodium salt of glycerophospholipid. It consists of two chains of arachidonic acid attached to the sn-1 and sn-2 positions and phospho-L-serine at the sn-3 position of the glycerol backbone . This compound is commonly used in liposome preparation to study the effects of the fatty acid profile of phospholipids on membrane vesiculation by dynamin and endophilin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20:4 PS, 1,2-diarachidonoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves the esterification of glycerol with arachidonic acid at the sn-1 and sn-2 positions, followed by the phosphorylation of the sn-3 position with L-serine . The reaction conditions typically involve the use of chloroform as a solvent and sodium as a counterion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated products .
Scientific Research Applications
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and membrane protein studies.
Medicine: Investigated for its potential role in modulating inflammatory responses and neurological functions.
Industry: Utilized in the formulation of cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 20:4 PS, 1,2-diarachidonoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The compound interacts with various molecular targets, including membrane proteins and enzymes, to modulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diarachidonoyl-sn-glycero-3-phosphatidylcholine: Similar in structure but with a phosphatidylcholine head group instead of phospho-L-serine.
1-arachidonoyl-sn-glycero-3-phospho-L-serine: Contains only one arachidonic acid chain.
Properties
CAS No. |
474967-17-4 |
|---|---|
Molecular Formula |
C46H73NNaO10P |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C46H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(48)54-39-42(40-55-58(52,53)56-41-43(47)46(50)51)57-45(49)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,42-43H,3-10,15-16,21-22,27-28,33-41,47H2,1-2H3,(H,50,51)(H,52,53);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t42-,43+;/m1./s1 |
InChI Key |
JFPYEVXNLNLLRD-LAECUUORSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
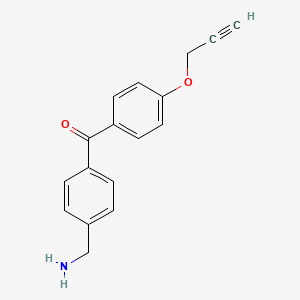
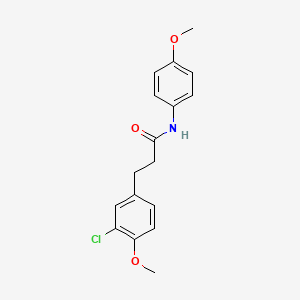
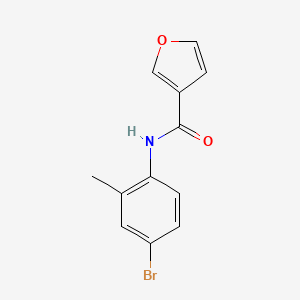

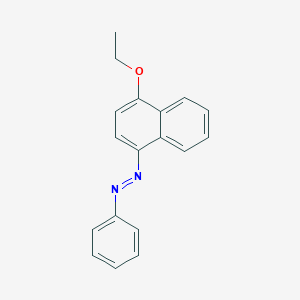
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)
